2-[(4-Carbamothioylphenyl)amino]acetic acid
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Overview
Description
2-[(4-Carbamothioylphenyl)amino]acetic acid is a compound with the molecular formula C9H10N2O2S and a molecular weight of 210.25 . This compound is primarily used in proteomics research . It is known for its unique structure, which includes a carbamothioyl group attached to a phenyl ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Carbamothioylphenyl)amino]acetic acid typically involves the reaction of 4-isothiocyanatobenzoic acid with glycine . The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the amino group of glycine on the isothiocyanate group, followed by cyclization and subsequent hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Carbamothioylphenyl)amino]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration and halogens for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
2-[(4-Carbamothioylphenyl)amino]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(4-Carbamothioylphenyl)amino]acetic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated by the carbamothioyl group, which can form covalent bonds with nucleophilic residues in proteins, leading to changes in their structure and activity .
Comparison with Similar Compounds
Similar Compounds
2-[(2-Carbamoylphenyl)amino]acetic acid: Similar structure but with a carbamoyl group instead of a carbamothioyl group.
2-Aminothiazole-4-acetic acid: Contains a thiazole ring instead of a phenyl ring.
Uniqueness
2-[(4-Carbamothioylphenyl)amino]acetic acid is unique due to its carbamothioyl group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H10N2O2S |
---|---|
Molecular Weight |
210.26 g/mol |
IUPAC Name |
2-(4-carbamothioylanilino)acetic acid |
InChI |
InChI=1S/C9H10N2O2S/c10-9(14)6-1-3-7(4-2-6)11-5-8(12)13/h1-4,11H,5H2,(H2,10,14)(H,12,13) |
InChI Key |
BSTHYEPUTKVRBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=S)N)NCC(=O)O |
Origin of Product |
United States |
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